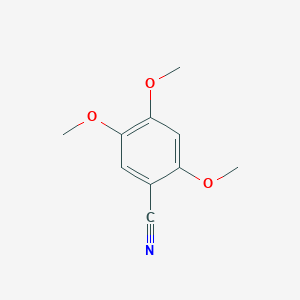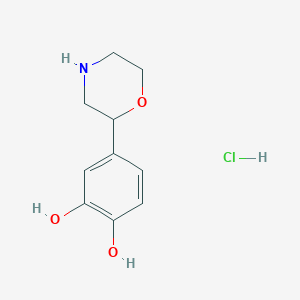
Ammonium cerous sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium cerous sulfate, also known as cerium(III) ammonium sulfate, is an inorganic compound with the chemical formula ((NH_4)_4Ce(SO_4)_4). It is a cerium salt where cerium is in the +3 oxidation state. This compound is typically used in various chemical processes due to its unique properties, including its role as a reducing agent and its ability to form complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium cerous sulfate can be synthesized through the reaction of cerium(III) hydroxide with sulfuric acid and ammonium sulfate. The process involves dissolving cerium(III) hydroxide in sulfuric acid, followed by the addition of ammonium sulfate to precipitate the desired compound. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) oxide with sulfuric acid to form cerium(III) sulfate, which is then treated with ammonium sulfate. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then crystallized and purified through filtration and washing processes.
Chemical Reactions Analysis
Types of Reactions: Ammonium cerous sulfate primarily undergoes redox reactions due to the presence of cerium in the +3 oxidation state. It can be oxidized to cerium(IV) compounds or reduced to cerium(II) compounds under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: It can be reduced using reducing agents like sodium borohydride or zinc in acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of cerium(IV) compounds, such as cerium(IV) oxide or cerium(IV) sulfate.
Reduction: The reduction process yields cerium(II) compounds, which are less stable and often require specific conditions to isolate.
Scientific Research Applications
Ammonium cerous sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various analytical techniques, including titrations and redox reactions. Its ability to form stable complexes makes it valuable in coordination chemistry.
Biology: In biological research, this compound is used as a staining agent for electron microscopy due to its ability to bind to specific cellular components.
Industry: this compound is used in the production of catalysts, particularly in the petrochemical industry, where it aids in the conversion of hydrocarbons.
Mechanism of Action
The mechanism of action of ammonium cerous sulfate is primarily based on its redox properties. In chemical reactions, it can donate or accept electrons, facilitating various redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, it interacts with reactants to lower activation energy and increase reaction rates.
Comparison with Similar Compounds
Ammonium cerous sulfate can be compared with other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(III) nitrate.
Cerium(IV) Ammonium Sulfate: This compound contains cerium in the +4 oxidation state and is a stronger oxidizing agent compared to this compound. It is used in different applications, such as in analytical chemistry for redox titrations.
Cerium(III) Nitrate: This compound is another cerium(III) salt, but with nitrate ions instead of sulfate. It is used in various chemical syntheses and as a precursor for other cerium compounds.
Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its applications in both analytical and industrial chemistry highlight its versatility and importance in scientific research.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial processes.
Properties
CAS No. |
13840-04-5 |
|---|---|
Molecular Formula |
CeH5NO4S |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
azane;cerium;sulfuric acid |
InChI |
InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
InChI Key |
JNCBNOKJWZECAH-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Canonical SMILES |
N.OS(=O)(=O)O.[Ce] |
Key on ui other cas no. |
21995-38-0 13840-04-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)




